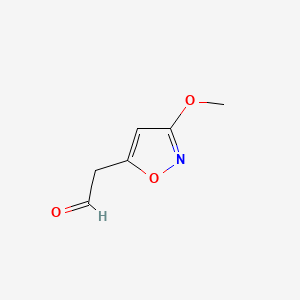
2-(3-Methoxyisoxazol-5-YL)acetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-methoxy-1,2-oxazol-5-yl)acetaldehyde is a heterocyclic compound containing an oxazole ring substituted with a methoxy group at the 3-position and an acetaldehyde group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methoxy-1,2-oxazol-5-yl)acetaldehyde typically involves the formation of the oxazole ring followed by the introduction of the methoxy and acetaldehyde groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 3-methoxy-1,2-oxazole with acetaldehyde under acidic conditions can yield the desired compound .
Industrial Production Methods
Industrial production of 2-(3-methoxy-1,2-oxazol-5-yl)acetaldehyde may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the cyclization and substitution reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
2-(3-methoxy-1,2-oxazol-5-yl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: 2-(3-methoxy-1,2-oxazol-5-yl)acetic acid.
Reduction: 2-(3-methoxy-1,2-oxazol-5-yl)ethanol.
Substitution: Various substituted oxazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-methoxy-1,2-oxazol-5-yl)acetaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a precursor for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(3-methoxy-1,2-oxazol-5-yl)acetaldehyde depends on its interaction with biological targets. The oxazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, leading to modifications that affect their function .
Comparison with Similar Compounds
Similar Compounds
3-methoxy-1,2-oxazole: Lacks the acetaldehyde group, making it less reactive in certain chemical reactions.
2-(3-methoxy-1,2-oxazol-5-yl)acetic acid: An oxidized form of the compound with different chemical properties.
2-(3-methoxy-1,2-oxazol-5-yl)ethanol: A reduced form with an alcohol group instead of an aldehyde.
Uniqueness
2-(3-methoxy-1,2-oxazol-5-yl)acetaldehyde is unique due to the presence of both the methoxy and acetaldehyde groups, which confer distinct reactivity and potential biological activity. This combination of functional groups makes it a versatile intermediate in synthetic chemistry and a valuable compound for research applications .
Properties
Molecular Formula |
C6H7NO3 |
|---|---|
Molecular Weight |
141.12 g/mol |
IUPAC Name |
2-(3-methoxy-1,2-oxazol-5-yl)acetaldehyde |
InChI |
InChI=1S/C6H7NO3/c1-9-6-4-5(2-3-8)10-7-6/h3-4H,2H2,1H3 |
InChI Key |
PIBASUCOMHWFCH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NOC(=C1)CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















